(1H-1,2,3-benzotriazol-1-ylmethyl)[3-(trifluoromethyl)phenyl]amine
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Description
Benzotriazole derivatives, including compounds similar to "(1H-1,2,3-benzotriazol-1-ylmethyl)[3-(trifluoromethyl)phenyl]amine," are of significant interest in the field of organic chemistry due to their wide range of applications and properties. These compounds serve as crucial intermediates in the synthesis of more complex molecules, demonstrating varied biological activities and chemical properties.
Synthesis Analysis
The synthesis of benzotriazole derivatives typically involves the coupling of carboxylic acids with primary amines in the presence of coupling reagents under mild conditions. For example, using 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU) as a coupling reagent allows for the efficient amidation and phenylhydrazation of carboxylic acids at room temperature, affording high yields of the desired products (Balalaie, Mahdidoust, & Eshaghi-Najafabadi, 2007).
Molecular Structure Analysis
Molecular structure analysis of benzotriazole derivatives can be conducted through single crystal X-ray analysis, revealing insights into their electronic and spatial structure. Such analyses help in understanding the types of interactions that lead to the formation of crystal structures, including the role of hydrogen bonds and stacking interactions (Ivachtchenko et al., 2019).
Chemical Reactions and Properties
Benzotriazole derivatives undergo a variety of chemical reactions, including photocatalytic properties and selective sorption of small hydrocarbons. For instance, metal-organic frameworks based on tris(4-(1H-imidazol-1-yl)phenyl)amine ligand demonstrate interesting photocatalytic properties and highly selective adsorption of C2H2, CO2, and C2H4 over CH4, indicating their potential in gas separation and environmental applications (Fu, Kang, & Zhang, 2014).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-(benzotriazol-1-ylmethyl)-3-(trifluoromethyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N4/c15-14(16,17)10-4-3-5-11(8-10)18-9-21-13-7-2-1-6-12(13)19-20-21/h1-8,18H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWNMXFODLHSTMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CNC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1H-1,2,3-Benzotriazol-1-YL)methyl]-3-(trifluoromethyl)aniline |
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